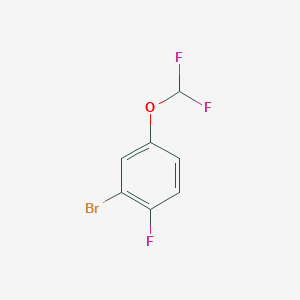

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene

Description

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene (CAS: 954235-78-0) is a halogenated aromatic compound featuring a bromine atom at position 2, a difluoromethoxy group at position 4, and a fluorine atom at position 1. Its molecular formula is C₇H₄BrF₃O, with a molecular weight of 239.02 g/mol . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in Pd-catalyzed direct arylation reactions for constructing heteroaromatic scaffolds .

Propriétés

IUPAC Name |

2-bromo-4-(difluoromethoxy)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBTWXKNTCYDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261475-23-3 | |

| Record name | 2-bromo-4-(difluoromethoxy)-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene involves bromination of 1-(difluoromethoxy)-4-fluorobenzene or related fluorobenzene derivatives, followed by installation or preservation of the difluoromethoxy group. Key features of the synthetic process include:

- Starting Material: 1-(difluoromethoxy)-4-fluorobenzene or 4-fluorophenol derivatives.

- Bromination: Carried out using bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).

- Catalysts: Lewis acids like iron (Fe) or aluminum chloride (AlCl3) to facilitate electrophilic aromatic substitution.

- Solvents: Inert solvents such as dichloromethane (DCM) or chloroform are preferred to maintain reaction control and selectivity.

- Temperature Control: Typically maintained at low to moderate temperatures to avoid polybromination and side reactions.

- Difluoromethoxy Group Introduction: Achieved either by nucleophilic substitution of hydroxy groups on fluorobenzene derivatives with difluoromethylating agents or by direct incorporation in precursor molecules.

A representative reaction sequence is:

- Bromination of 1-(difluoromethoxy)-4-fluorobenzene in DCM with NBS and Fe catalyst at controlled temperature.

- Purification by recrystallization or chromatography to isolate this compound with high regioselectivity.

Detailed Preparation Procedure

A typical laboratory-scale procedure can be summarized as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1-(Difluoromethoxy)-4-fluorobenzene, N-bromosuccinimide (NBS), Fe catalyst | Dissolve substrate in DCM, add NBS and Fe catalyst slowly at 0–5 °C under inert atmosphere. Stir for 2–4 hours. |

| 2 | Quenching and Workup | Quench reaction with aqueous sodium bisulfite to remove excess bromine. Extract organic layer, wash, dry over anhydrous sodium sulfate. |

| 3 | Purification | Purify crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) or recrystallization to obtain pure this compound. |

This method ensures selective bromination at the ortho position relative to fluorine, preserving the difluoromethoxy group intact.

Industrial Production Methods

Industrial synthesis adapts the laboratory methods with modifications for scalability and efficiency:

- Continuous Flow Reactors: Used to maintain precise temperature and mixing, improving selectivity and yield.

- Automated Control: Reaction parameters such as bromine feed rate, temperature, and residence time are tightly controlled.

- Catalyst Optimization: Use of heterogeneous catalysts or supported Lewis acids to facilitate catalyst recovery and reuse.

- Purification: Employ large-scale distillation or recrystallization methods to achieve high purity suitable for pharmaceutical or material applications.

Alternative Synthetic Approaches

Recent research has introduced alternative routes for difluoromethoxy group installation on fluorobenzene derivatives:

- Difluoromethylation of Phenols: Using sodium hydride (NaH) and difluoromethylating agents under argon atmosphere at low temperature (around 10 °C), phenolic precursors can be converted to difluoromethoxy derivatives, which are then brominated selectively.

- Nucleophilic Aromatic Substitution: Starting from 2-bromo-1-fluoro-4-hydroxybenzene, nucleophilic substitution with difluoromethylating reagents can install the difluoromethoxy group at position 4.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination of 1-(difluoromethoxy)-4-fluorobenzene | 1-(Difluoromethoxy)-4-fluorobenzene | NBS, Fe catalyst | DCM, 0–5 °C, inert atmosphere | High regioselectivity, straightforward | Requires pre-formed difluoromethoxy substrate |

| Difluoromethylation of phenols followed by bromination | 4-fluorophenol derivatives | NaH, difluoromethylating agent, Br2 or NBS | Low temp, inert atmosphere | Direct installation of difluoromethoxy group | Multi-step, sensitive reagents |

| Industrial continuous flow bromination | Fluorobenzene derivatives | Br2, catalysts | Controlled temperature, flow reactors | Scalable, efficient, reproducible | Requires specialized equipment |

Research Findings and Optimization

- Selectivity: Use of NBS with Fe catalyst in inert solvents minimizes polybromination and undesired side reactions.

- Temperature: Maintaining low temperature (0–5 °C) is critical to control regioselectivity and yield.

- Purification: Flash chromatography on silica gel with hexane/ethyl acetate mixtures yields high-purity products.

- Yield: Typical isolated yields range from 75% to 90% depending on reaction scale and conditions.

- Safety: Bromination reactions require careful handling of bromine and brominating agents under fume hood conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its halogen substituents enhance reactivity, allowing for various substitution reactions that are fundamental in organic chemistry.

Medicinal Chemistry

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene is instrumental in drug development, particularly for compounds targeting specific enzymes or receptors. The presence of halogens can increase binding affinity and selectivity, making it useful in designing inhibitors for therapeutic applications.

Case Study: Glycolytic Inhibition in GBM Cells

A study investigated the compound's ability to inhibit hexokinase activity in glioblastoma (GBM) cells. The results indicated that it had an IC50 value of 45 µM, demonstrating enhanced binding compared to other analogs.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-DG | 150 | Hexokinase inhibition |

| 2-Bromo-4-(DFM)-1-FB | 45 | Enhanced hexokinase binding |

Material Science

The compound is utilized in the synthesis of advanced materials such as polymers and liquid crystals due to its unique electronic properties. Its ability to participate in cross-coupling reactions enhances its utility in developing new materials with tailored properties.

The biological activity of this compound is notable for its potential anticancer and antimicrobial properties. Studies have shown promising results against various pathogens.

Case Study: Antimicrobial Screening

In tests against common pathogens like Escherichia coli and Staphylococcus aureus, the compound exhibited significant antimicrobial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, influencing biological pathways and therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

- 1-Bromo-4-(difluoromethoxy)benzene (CAS: Not specified): Lacking the fluorine at position 1, this compound shows comparable reactivity in Pd-catalyzed arylations, yielding products in 79–93% .

1-Bromo-2-(difluoromethoxy)benzene (CAS: 954235-88-2):

An ortho-substituted isomer with the difluoromethoxy group at position 2. Despite steric hindrance near the bromine, it exhibits similar reactivity to the para-substituted analog in coupling reactions, suggesting that electronic effects dominate over steric factors in these transformations .

Substituent Type and Functional Group Variations

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6): Replacing the difluoromethoxy group with a stronger electron-withdrawing trifluoromethoxy group increases the compound’s polarity and boiling point. This substitution enhances stability in harsh reaction conditions but may reduce solubility in non-polar solvents .

4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS: 749932-17-0):

The difluoromethyl group (CF₂H) at position 4 replaces the difluoromethoxy group. This reduces molecular weight (225.01 g/mol ) and alters electronic properties, making the compound less reactive in nucleophilic aromatic substitutions due to weaker electron withdrawal .2-Bromo-4-(chloromethyl)-1-fluorobenzene (CAS: 78239-72-2):

The chloromethyl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution). This compound is more versatile in synthetic pathways but poses higher toxicity risks due to the labile chlorine atom .

Pd-Catalyzed Direct Arylation

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene demonstrates high reactivity in Pd-catalyzed couplings with heteroarenes (e.g., benzothiophene, imidazo[1,2-a]pyridine), yielding arylated products in 79–93% . Comparable reactivity is observed in its ortho-substituted isomer, underscoring the robustness of difluoromethoxy-substituted bromobenzenes in cross-coupling reactions.

Pharmaceutical Relevance

The difluoromethoxy group is a key motif in drugs like Lumacaftor , used to treat cystic fibrosis. Its electron-withdrawing nature stabilizes aromatic rings, making it valuable for constructing bioactive molecules .

Physical Properties

Commercial Availability and Pricing

Activité Biologique

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene is a fluorinated aromatic compound with a molecular formula of CHBrFO. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The structure of this compound can be described using the following identifiers:

- SMILES : C1=CC(=C(C=C1OC(F)F)Br)F

- InChI : InChI=1S/C7H4BrF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H

This compound features a bromine atom and two fluorine atoms on the benzene ring, along with a difluoromethoxy group, which significantly influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of fluorinated compounds in cancer therapy. Specifically, this compound has been investigated for its ability to inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). The mechanism involves modulation of hexokinase activity, which is crucial for glycolytic metabolism in tumors.

Key Findings:

- Cytotoxicity : Fluorinated derivatives have demonstrated potent cytotoxic effects, with lower IC values compared to non-fluorinated analogs under hypoxic conditions .

- Mechanism : These compounds bind competitively to hexokinase, inhibiting its activity more effectively than traditional inhibitors like 2-deoxy-d-glucose (2-DG) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against various bacterial strains, although detailed mechanisms and specific efficacy data are still under review.

Study 1: Glycolytic Inhibition in GBM Cells

In a recent study focusing on GBM, researchers synthesized several halogenated analogs of glucose, including this compound. These compounds were tested for their ability to inhibit hexokinase activity.

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| 2-DG | 150 | Hexokinase inhibition |

| 2-Bromo-4-(DFM)-1-FB | 45 | Enhanced hexokinase binding |

DFM = Difluoromethoxy; FB = Fluoro Benzene

Study 2: Antimicrobial Screening

A screening of various fluorinated compounds, including this compound, was conducted against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated promising antimicrobial activity, warranting further investigation into structure-activity relationships.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-bromo-4-(difluoromethoxy)-1-fluorobenzene, and how do reaction parameters influence yield?

- Methodology : Begin with halogenation of fluorobenzene derivatives using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Introduce the difluoromethoxy group via nucleophilic substitution using difluoromethoxide ions under anhydrous conditions. Monitor reaction progress via GC-MS to optimize temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF). Purity can be assessed using column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Critical Parameters : Excess bromine may lead to di-substitution; controlled stoichiometry (1:1.1 molar ratio) is essential. Moisture-sensitive intermediates require inert atmospheres (N₂/Ar) .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential halogenated aromatic toxicity .

- Storage : Store in amber glass bottles at 2–8°C under inert gas to prevent hydrolysis of the difluoromethoxy group. Label containers with hazard codes (e.g., H302 for acute toxicity) .

Q. How can purity and structural integrity be validated for this compound?

- Analytical Methods :

- GC-MS : Confirm molecular ion peaks (m/z ~238 for C₇H₃BrF₃O) and absence of side products.

- ¹H/¹⁹F NMR : Identify substituent patterns (e.g., difluoromethoxy at δ 6.8–7.2 ppm for aromatic protons, ¹⁹F signals at -70 to -80 ppm) .

- Elemental Analysis : Match calculated vs. observed C/H/F/Br ratios (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing difluoromethoxy group (-OCF₂) activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. The bromine substituent acts as a leaving group, with coupling yields >85% under optimized conditions .

- Contradictions : Some studies report reduced yields with bulky boronic esters due to steric hindrance from the -OCF₂ group. Adjust catalyst loading (5 mol% Pd) or switch to Buchwald-Hartwig conditions for challenging substrates .

Q. What computational methods predict the thermodynamic stability of intermediates in reactions involving this compound?

- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states during substitution reactions. Compare activation energies for bromine vs. fluorine displacement. Solvent effects (e.g., DCM vs. DMSO) can be modeled using PCM (Polarizable Continuum Model) .

- Data Interpretation : Higher enthalpy of vaporization (ΔHvap ~40.7 kJ/mol) suggests strong intermolecular interactions, influencing sublimation purification strategies .

Q. How can conflicting NMR data from different synthesis routes be resolved?

- Case Study : Conflicting ¹⁹F NMR signals may arise from residual solvents or rotamers. Use deuterated solvents (CDCl₃) and variable-temperature NMR to distinguish dynamic effects. For example, broadening at 25°C vs. sharp peaks at -40°C confirms conformational exchange .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to rule out isotopic impurities .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.